molecular formula C14H18ClN3O B13763928 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride CAS No. 6269-76-7

4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride

Cat. No.: B13763928
CAS No.: 6269-76-7
M. Wt: 279.76 g/mol
InChI Key: IMSKRAOKIRWJSM-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a propanamido group attached to the quinoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives and aldehydes.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Addition of the Propanamido Group: The propanamido group is added through an amide coupling reaction using propanoic acid derivatives and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Quaternary Ammonium Salt: The final step involves the formation of the quaternary ammonium salt by reacting the intermediate compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of N-alkylated quinoline derivatives.

Scientific Research Applications

4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Amodiaquine: Another antimalarial compound with structural similarities.

    Ferroquine: A next-generation antimalarial with a quinoline core.

Uniqueness

4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, this compound has a propanamido group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

6269-76-7

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

N-(4-amino-1,2-dimethylquinolin-1-ium-6-yl)propanamide;chloride

InChI

InChI=1S/C14H17N3O.ClH/c1-4-14(18)16-10-5-6-13-11(8-10)12(15)7-9(2)17(13)3;/h5-8,15H,4H2,1-3H3,(H,16,18);1H

InChI Key

IMSKRAOKIRWJSM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C([N+](=C2C=C1)C)C)N.[Cl-]

Origin of Product

United States

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